5-Fluoro-1,3,4-thiadiazole-2-sulfonamide
Description
Significance of Heterocyclic Scaffolds in Modern Medicinal Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental building blocks in the field of medicinal chemistry. chim.it It is estimated that over 85% of all biologically active chemical compounds feature a heterocyclic ring. tandfonline.com This prevalence is due to their immense structural diversity and their ability to form a wide array of interactions with biological targets such as enzymes and receptors. chim.it
The inclusion of heteroatoms (like nitrogen, sulfur, or oxygen) in a ring structure introduces unique electronic properties and three-dimensional shapes. These features allow medicinal chemists to fine-tune a molecule's characteristics to improve its drug-like properties. By modifying the heterocyclic scaffold, researchers can alter a compound's solubility, lipophilicity (its ability to dissolve in fats), polarity, and capacity for hydrogen bonding. tandfonline.com These modifications are crucial for optimizing how a drug is absorbed, distributed, metabolized, and excreted (ADME properties), ultimately enhancing its efficacy and performance. tandfonline.com The continuous development of new synthetic methods provides chemists with access to a vast and diverse range of functionalized heterocyclic compounds, driving innovation in drug discovery. acs.org
Historical Context and Therapeutic Relevance of 1,3,4-Thiadiazole (B1197879) Derivatives
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Among the four possible isomers of thiadiazole, the 1,3,4-isomer has been the most extensively researched and utilized in drug development. nih.govnih.gov The therapeutic journey of this scaffold gained significant momentum with the discovery of heterocyclic sulfonamides as potent antimicrobial agents. nih.gov
The versatility of the 1,3,4-thiadiazole core is demonstrated by its presence in several commercially successful drugs. These compounds span a wide range of therapeutic applications, highlighting the scaffold's broad biological activity. nih.govtandfonline.comresearchgate.net The inherent aromaticity of the ring and the presence of the toxophoric =N-C-S- group are believed to contribute to its favorable biological profile and stability within the body. nih.gov Derivatives have been shown to possess a wide spectrum of pharmacological effects, including antibacterial, antifungal, diuretic, anticancer, antiviral, and anti-inflammatory activities. nih.govmdpi.com
| Drug Name | Therapeutic Class | Core Structure |
| Acetazolamide | Diuretic, Antiglaucoma | 1,3,4-Thiadiazole-2-sulfonamide (B11770387) |
| Methazolamide | Diuretic, Antiglaucoma | 1,3,4-Thiadiazole-2-sulfonamide |
| Sulfamethizole | Antibiotic | 1,3,4-Thiadiazole |
| Cefazedone | Antibiotic (Cephalosporin) | 1,3,4-Thiadiazole |
This table provides examples of marketed drugs containing the 1,3,4-thiadiazole moiety.
Positioning of the 1,3,4-Thiadiazole-2-sulfonamide Moiety as a Core Pharmacophore
A pharmacophore is the specific arrangement of molecular features responsible for a drug's biological activity. The 1,3,4-thiadiazole-2-sulfonamide moiety is a classic example of a highly successful pharmacophore, particularly for a class of enzymes known as carbonic anhydrases. mdpi.com
Rationale and Academic Importance of Research on 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide and its Analogs
The rationale for investigating this compound is a prime example of a strategic approach in modern drug design known as bioisosteric replacement and fluorine substitution. This involves replacing a hydrogen atom with a fluorine atom to enhance a molecule's properties. Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the effectiveness of this strategy. tandfonline.comrsc.org
The introduction of a fluorine atom can have profound effects on a drug candidate:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic breakdown by enzymes in the body. This can increase the drug's half-life. tandfonline.com
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger and more favorable interactions with the target protein. tandfonline.com
Modulation of Physicochemical Properties: Fluorine can influence a molecule's acidity/basicity (pKa), lipophilicity, and membrane permeability, which can improve bioavailability. acs.orgmdpi.com
Minimal Steric Impact: With a van der Waals radius similar to that of a hydrogen atom, fluorine can be incorporated without causing significant steric hindrance at the target's binding site. benthamscience.comtandfonline.com
Research into fluorinated analogs of the 1,3,4-thiadiazole scaffold has shown that this modification can lead to enhanced biological activity. For instance, studies have demonstrated that fluorinated thiadiazole derivatives exhibit superior anticancer potency compared to their non-fluorinated counterparts. nih.govnih.gov A crystallographic study of a fluorinated 1,3,4-thiadiazole-2-sulfonamide derivative confirmed its binding mode to human carbonic anhydrase II, validating the potential of such compounds as effective enzyme inhibitors. nih.gov
The academic importance of studying this compound and its analogs lies in systematically exploring how the position and electronic influence of the fluorine atom modulate the potency, selectivity, and pharmacokinetic profile of the parent 1,3,4-thiadiazole-2-sulfonamide pharmacophore. This research contributes valuable structure-activity relationship (SAR) data, guiding the rational design of next-generation inhibitors with potentially superior therapeutic properties.
| Property | Effect of Fluorine Substitution | Reference |
| Metabolic Stability | Increases due to strong C-F bond | tandfonline.com |
| Binding Affinity | Can be enhanced through new electronic interactions | rsc.orgtandfonline.com |
| Lipophilicity | Generally increases, affecting permeability | benthamscience.commdpi.com |
| Acidity (pKa) | Can lower the pKa of adjacent functional groups | acs.org |
This table summarizes the general effects of introducing fluorine into drug molecules.
Structure
3D Structure
Properties
Molecular Formula |
C2H2FN3O2S2 |
|---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
5-fluoro-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C2H2FN3O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,4,7,8) |
InChI Key |
SXCJXBABTGXKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)S(=O)(=O)N)F |
Origin of Product |
United States |
Molecular and Electronic Structure Elucidation of 5 Fluoro 1,3,4 Thiadiazole 2 Sulfonamide and Its Derivatives
Spectroscopic Characterization Techniques for Structural Confirmationmdpi.commdpi.commdpi.comnih.gov
Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to verify the molecular structure of 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environmentsmdpi.commdpi.comdergipark.org.tr
NMR spectroscopy is a powerful tool for elucidating the carbon and proton environments within a molecule. While specific experimental data for this compound is not widely published, expected chemical shifts can be inferred from data on closely related 1,3,4-thiadiazole (B1197879) derivatives.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The most prominent signal would be from the protons of the sulfonamide group (-SO₂NH₂). These protons are typically observed as a broad singlet in the downfield region, often between 8.0 and 8.5 ppm, due to their acidic nature and exchange with residual water in the solvent. nih.gov In derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419), the amino protons appear as a singlet around 7.81 ppm. nih.gov
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. For 1,3,4-thiadiazole derivatives, the two carbon atoms of the heterocyclic ring typically resonate at distinct downfield chemical shifts. dergipark.org.trrsc.org For instance, in various N-substituted 5-aryl-1,3,4-thiadiazole-2-amines, the thiadiazole ring carbons (C2 and C5) appear in the range of 159-169 ppm. dergipark.org.tr In the case of 5-amino-1,3,4-thiadiazole-2-sulfonamide, these carbons are observed at 158.34 ppm and 172.13 ppm. nih.gov
For this compound, the introduction of a highly electronegative fluorine atom at the C5 position would significantly influence the chemical shifts. The C5 carbon is expected to show a large downfield shift and exhibit a strong coupling constant (¹JCF), a characteristic feature of carbon-fluorine bonds. The C2 carbon would also be affected, likely shifting slightly downfield due to the electron-withdrawing nature of the fluorine atom.
| Assignment | ¹H-NMR (Expected) | ¹³C-NMR (Expected) | Reference Compound Data (¹³C-NMR, ppm) nih.gov |
|---|---|---|---|
| -SO₂NH₂ | ~8.0 - 8.5 (s, 2H) | - | - |
| C2 (Thiadiazole) | - | ~160 - 175 | 158.34 (for 5-amino derivative) |
| C5 (Thiadiazole) | - | ~175 - 190 (with C-F coupling) | 172.13 (for 5-amino derivative) |
Infrared (IR) Spectroscopy for Identification of Key Functional Groupsmdpi.comdergipark.org.trrdd.edu.iq
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would display absorption bands corresponding to the sulfonamide and thiadiazole moieties, as well as the carbon-fluorine bond.
Key expected vibrational frequencies include:
N-H Stretching: The sulfonamide group (-SO₂NH₂) typically shows two distinct stretching bands in the region of 3300-3400 cm⁻¹ for the symmetric and asymmetric vibrations.
S=O Stretching: The sulfonyl group (-SO₂) exhibits strong, characteristic asymmetric and symmetric stretching vibrations, usually found near 1335 cm⁻¹ and 1150 cm⁻¹, respectively. researchgate.net
C=N Stretching: The stretching vibration of the C=N bond within the 1,3,4-thiadiazole ring is expected to appear in the 1600-1630 cm⁻¹ region. mdpi.com
C-F Stretching: A strong absorption band corresponding to the C-F bond stretching is anticipated in the range of 1000-1200 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ (Sulfonamide) | Asymmetric & Symmetric Stretch | 3300 - 3400 |
| -SO₂ (Sulfonyl) | Asymmetric Stretch | ~1335 |
| -SO₂ (Sulfonyl) | Symmetric Stretch | ~1150 |
| C=N (Thiadiazole ring) | Stretch | 1600 - 1630 |
| C-F | Stretch | 1000 - 1200 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validationmdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of a compound. For this compound, with a molecular formula of C₂H₂FN₄O₂S₂, HRMS is essential for confirming its synthesis and purity. The calculated exact mass would be compared against the experimentally measured value, with a very small mass error (typically <5 ppm) confirming the correct formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂H₂FN₄O₂S₂ |
| Calculated Exact Mass [M+H]⁺ | 196.9556 |
| Calculated Exact Mass [M-H]⁻ | 194.9414 |
X-ray Crystallography in Determining Solid-State Molecular Conformations and Intermolecular Interactionsresearchgate.net
A key feature revealed by crystallographic studies of related sulfonamides is the extensive network of intermolecular hydrogen bonds. researchgate.net The sulfonamide group acts as an excellent hydrogen bond donor (N-H) and acceptor (S=O), leading to the formation of complex supramolecular architectures. In the crystal structure of this compound, it is anticipated that strong N-H···N and N-H···O hydrogen bonds would be the dominant intermolecular interactions, linking molecules into chains or sheets. The fluorine atom, being a weak hydrogen bond acceptor, may also participate in weaker C-H···F interactions.
Quantum Chemical Calculations for Electronic Structure Analysisdergipark.org.trscielo.brnih.gov
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insight into the electronic structure and properties of molecules.
Density Functional Theory (DFT) in Predicting Ground State Propertiesdergipark.org.trscielo.brnih.gov
DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used to predict the ground-state geometries, vibrational frequencies, and NMR chemical shifts of 1,3,4-thiadiazole derivatives. rsc.orgscielo.br Theoretical calculations allow for the optimization of the molecular structure of this compound, predicting bond lengths and angles that can be compared with experimental X-ray data.
Structure Activity Relationship Sar Studies of 5 Fluoro 1,3,4 Thiadiazole 2 Sulfonamide Derivatives in Biological Systems
Identification of Key Pharmacophoric Elements Governing Biological Activity
The biological activity of 5-fluoro-1,3,4-thiadiazole-2-sulfonamide derivatives is largely dictated by the specific arrangement of key pharmacophoric elements. The 1,3,4-thiadiazole (B1197879) ring and the sulfonamide group are central to the molecule's function, particularly in the context of carbonic anhydrase inhibition. mdpi.comnih.gov
The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore, particularly for carbonic anhydrase inhibitors. mdpi.comnih.gov The nitrogen and oxygen atoms of the sulfonamide can form key interactions, such as hydrogen bonds, within the active site of target proteins. mdpi.com For carbonic anhydrase, the sulfonamide moiety mimics the substrate (carbon dioxide or bicarbonate) and coordinates with the zinc ion in the enzyme's active site, leading to inhibition. nih.gov The combination of the 1,3,4-thiadiazole ring with a sulfonamide group can lead to potent biological activity. nih.govekb.eg
Studies on various 1,3,4-thiadiazole-sulfonamide derivatives have highlighted the importance of both these moieties for activity. For instance, the substitution pattern on the thiadiazole ring can significantly impact the inhibitory activity against microorganisms. nih.gov Similarly, modifications to the sulfonamide group can modulate the compound's potency and selectivity.
Interactive Table: Key Pharmacophoric Elements and Their Contributions
| Pharmacophoric Element | Key Structural Features | Contribution to Biological Activity | Supporting Evidence |
|---|---|---|---|
| 1,3,4-Thiadiazole Ring | Five-membered heterocyclic ring with one sulfur and two nitrogen atoms. | Acts as a scaffold, contributes to hydrophobic interactions, and influences overall molecular geometry. nih.gov | Present in numerous compounds with diverse biological activities. mdpi.comresearchgate.net |
| Sulfonamide Moiety (-SO₂NH₂) | Contains sulfur, oxygen, and nitrogen atoms capable of hydrogen bonding. | Essential for carbonic anhydrase inhibition by coordinating with the active site zinc ion. nih.gov Serves as a bioisostere for carboxylic groups. mdpi.com | A well-established pharmacophore in a wide range of therapeutic agents. mdpi.comnih.gov |
| Fluorine Atom | Highly electronegative atom. | Enhances metabolic stability, potency, and can influence binding affinity and selectivity. researchgate.netnih.govresearchgate.net | Commonly used in medicinal chemistry to fine-tune molecular properties. nih.gov |
Impact of Fluorine Substitution on Compound Potency, Selectivity, and Metabolic Stability
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various molecular properties. researchgate.netnih.govresearchgate.net In the context of this compound, the fluorine atom can have a profound impact on potency, selectivity, and metabolic stability. nih.govsysrevpharm.org
Potency: Fluorination can increase the potency of a compound through several mechanisms. The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with the target protein. nih.gov For instance, fluorinated benzenesulfonamides have shown increased affinity for carbonic anhydrase compared to their non-fluorinated counterparts. nih.gov The strategic placement of fluorine can lead to favorable interactions, such as hydrogen bonding, with the enzyme's active site. psu.edu
Selectivity: Achieving isoform-selective inhibition is a major goal in the development of carbonic anhydrase inhibitors to minimize off-target effects. Fluorine substitution can play a crucial role in enhancing selectivity. nih.govnih.gov By subtly altering the shape and electronic properties of the inhibitor, fluorine can promote a better fit in the active site of the target isoform while potentially creating unfavorable interactions with other isoforms. researchgate.netnih.gov Studies on fluorinated benzenesulfonamides have demonstrated that different fluorination patterns can yield compounds with varying degrees of selectivity for different carbonic anhydrase isoforms. nih.gov
Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability. researchgate.netnih.govmdpi.com The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. mdpi.com By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the rate of metabolic degradation can be significantly reduced, leading to improved bioavailability and a longer duration of action. mdpi.com
Interactive Table: Effects of Fluorine Substitution
| Property | Impact of Fluorine Substitution | Mechanism | Example |
|---|---|---|---|
| Potency | Generally increased. nih.gov | Alters electronic properties, leading to stronger target binding. nih.gov Can participate in favorable interactions like hydrogen bonding. psu.edu | Fluorinated benzenesulfonamides show higher affinity for carbonic anhydrase. nih.gov |
| Selectivity | Can be enhanced. nih.govnih.gov | Modifies molecular shape and electronics for a better fit in the target isoform's active site. researchgate.netnih.gov | Different fluorination patterns on benzenesulfonamides lead to varied isoform selectivity. nih.gov |
| Metabolic Stability | Significantly improved. researchgate.netnih.govmdpi.com | The strong C-F bond is resistant to metabolic cleavage. mdpi.com | Replacement of metabolically labile hydrogens with fluorine blocks oxidative metabolism. mdpi.com |
Role of Substituents on the Sulfonamide Moiety in Modulating Activity Profiles
While the core sulfonamide group is essential for the primary interaction with carbonic anhydrase, substituents on the sulfonamide nitrogen (N1) can significantly modulate the activity profile of the inhibitors. youtube.com These modifications can influence the compound's acidity (pKa), solubility, and ability to form additional interactions within and outside the active site.
Monosubstitution on the N1 nitrogen of the sulfonamide can increase activity, whereas disubstitution generally leads to a loss of activity. youtube.com The introduction of various heterocyclic rings on the N1 position has been a successful strategy to enhance potency and optimize the pKa value for better therapeutic effect and reduced side effects. youtube.com The nature of the substituent can also influence the selectivity of the inhibitor for different carbonic anhydrase isoforms.
For instance, in a series of sulfonamide-1,2,4-thiadiazole derivatives, the nature of the substituent on the sulfonamide-bearing part of the molecule was found to be a key determinant of their antifungal activity. nih.gov This highlights the general principle that modifications to the sulfonamide moiety can be used to fine-tune the biological activity of the parent compound for various therapeutic applications.
Conformational Analysis and its Correlation with Biological Efficacy
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its derivatives helps in understanding the spatial arrangement of the key pharmacophoric elements and how this arrangement influences biological efficacy. nih.gov
Techniques such as NMR spectroscopy and molecular modeling are employed to determine the preferred conformations of these molecules in solution. nih.govnih.gov The relative orientation of the 1,3,4-thiadiazole ring and the sulfonamide group, as well as the torsion angles within the molecule, can dictate how well the inhibitor fits into the active site of the target enzyme. nih.gov
For a series of sulfonamide-1,2,4-triazole and 1,3,4-thiadiazole derivatives, conformational analysis was used to explain the observed structure-activity relationships. nih.gov By comparing the conformations of active and less active analogs, researchers can identify the specific spatial arrangements that are conducive to high biological activity. This information is invaluable for the rational design of new, more potent inhibitors.
Comparative SAR with Other Classes of Carbonic Anhydrase Inhibitors and Related Biologically Active Compounds
To better understand the unique properties of this compound derivatives, it is useful to compare their structure-activity relationships with those of other classes of carbonic anhydrase inhibitors and related compounds.
Classical carbonic anhydrase inhibitors are often based on a simple benzenesulfonamide (B165840) scaffold. nih.gov While effective, these inhibitors can sometimes lack isoform selectivity. The introduction of a 1,3,4-thiadiazole ring in place of the benzene (B151609) ring offers a different heterocyclic core that can lead to altered binding modes and potentially improved selectivity profiles. mdpi.com
Furthermore, comparing fluorinated and non-fluorinated analogs within the same class of inhibitors provides direct evidence of the impact of fluorine on biological activity. nih.gov For example, the inhibition profile of fluorine-containing triazinyl sulfonamides was found to be significantly different from their chlorine-containing counterparts, highlighting the specific role of the halogen atom in modulating inhibitor-enzyme interactions. nih.gov
By analyzing these comparative SAR studies, researchers can gain a deeper understanding of the factors that govern potency and selectivity, which can guide the design of novel inhibitors with improved therapeutic properties.
Enzymatic Inhibition Profiles of 5 Fluoro 1,3,4 Thiadiazole 2 Sulfonamide and Its Derivatives
Carbonic Anhydrase (CA) Isozyme Inhibition Studies
The primary and most widely investigated target for 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs). nih.gov These enzymes are ubiquitous and play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov
Derivatives based on the 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) structure have demonstrated significant inhibitory activity against a range of human carbonic anhydrase (hCA) isoforms. drugbank.comdocumentsdelivered.comnih.gov The cytosolic isoform hCA II is a common target, with many analogs exhibiting potent inhibition in the low nanomolar range. nih.govnih.gov For instance, certain acridine (B1665455) sulfonamide/carboxamide derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide show potent activity against hCA II, with one compound recording a Ki of 7.9 nM. nih.gov Similarly, saccharide-modified thiadiazole sulfonamides have shown IC50 values as low as 79.1 nM against hCA II. nih.gov
The tumor-associated transmembrane isoforms, hCA IX and hCA XII, are also effectively inhibited by this class of compounds. nih.gov Studies on benzenesulfonamides incorporating a 1,3,4-thiadiazol-3(2H)-yl moiety reported significant inhibition of hCA IX, with Ki values ranging from 4.5 to 47.0 nM. nih.gov The same series of compounds also inhibited hCA XII with Ki values in the range of 0.85-376 nM. nih.gov Fluorescent sulfonamide derivatives have proven to be effective inhibitors against hCA IX (Ki of 8.1–36.9 nM) and hCA XII (Ki of 4.1–20.5 nM). nih.gov
Other isoforms such as the cytosolic hCA I and hCA VII, and the membrane-associated hCA IV, have also been investigated. Generally, hCA I is less effectively inhibited compared to hCA II. drugbank.comnih.gov However, some derivatives show strong inhibition against hCA VII, with Ki values in the low nanomolar range, comparable to their activity against hCA II. nih.gov Inhibition of hCA IV is also observed, with some derivatives of 1,3,4-thiadiazole-2-sulfonamide showing inhibition constants in the 10⁻⁸–10⁻⁹ M range. nih.gov
| Derivative Class | hCA I (Ki/IC50) | hCA II (Ki/IC50) | hCA IV (Ki/IC50) | hCA VII (Ki/IC50) | hCA IX (Ki/IC50) | hCA XII (Ki/IC50) | Reference |
|---|---|---|---|---|---|---|---|
| Aroylhydrazone/Thiadiazinyl Benzenesulfonamides | 86.4 nM - 32.8 µM | 0.56 - 17.1 nM | Not Reported | Not Reported | 4.5 - 47.0 nM | 0.85 - 376 nM | nih.gov |
| Thiazolone-Benzenesulfonamides | 31.5 - 637.3 nM | 1.3 - 13.7 nM | Not Reported | 0.9 - 14.6 nM | Not Reported | Not Reported | nih.gov |
| Acridine Sulfonamide/Carboxamides | Potent Inhibition | 7.9 nM (most potent) | Potent Inhibition | Potent Inhibition | Not Reported | Not Reported | nih.gov |
| Saccharide-Modified Thiadiazoles | Not Reported | 79.1 - 701.3 nM | Inhibited | Not Reported | 36.4 - 65.9 nM | Inhibited | nih.gov |
| Fluorescent Sulfonamides with Triazole | Poor Inhibition | 127 - 366 nM | Not Reported | Not Reported | 8.1 - 36.9 nM | 4.1 - 20.5 nM | nih.gov |
A significant focus of research into thiadiazole sulfonamide analogs has been the achievement of isozyme selectivity, which is crucial for therapeutic applications. Many newly synthesized derivatives preferentially inhibit hCA-II over hCA-I. drugbank.comnih.gov For example, a series of thiazolone-benzenesulfonamides showed significant selectivity for hCA II and hCA VII over hCA I. nih.gov
Selectivity for tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II) is a key goal for the development of anticancer agents. acs.org Tetrahydroquinazole-based secondary sulphonamides have been identified as showing submicromolar potency and excellent selectivity for the tumour-related hCA IX isoform. nih.gov Similarly, fluorescent sulfonamides have been developed that act as better inhibitors of hCA IX than hCA II, a desirable trait for targeting hypoxic tumors. acs.org In some cases, derivatives have been designed to be selective for mitochondrial isoforms (hCA VA and VB) over cytosolic and membrane-associated ones. nih.gov
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the direct interaction of the sulfonamide group with the zinc ion at the enzyme's active site. acs.org X-ray crystallographic studies of a related compound, 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide, in complex with hCA II confirm this binding mode. nih.gov The deprotonated sulfonamide moiety coordinates to the Zn²⁺ ion, displacing the zinc-bound water molecule/hydroxide ion that is essential for catalysis. acs.orgnih.gov
This core interaction is stabilized by a network of hydrogen bonds with active site residues. Specifically, the nitrogen atom of the sulfonamide group forms a hydrogen bond with the hydroxyl group of residue Thr199, while one of the sulfonyl oxygen atoms interacts with the backbone amide of the same residue. nih.gov The tail of the inhibitor, which can be modified to improve potency and selectivity, typically occupies a hydrophobic pocket within the active site, making van der Waals contacts with residues such as Phe131, Leu198, and Pro202. nih.gov Kinetic analyses have shown that these compounds often act as competitive inhibitors, directly competing with the substrate for access to the active site. rsc.org
Inhibition of Other Biologically Relevant Enzymes
While carbonic anhydrases are the primary target, derivatives of the thiadiazole scaffold have been explored for their inhibitory potential against other enzyme classes.
The 1,3,4-thiadiazole (B1197879) ring is a structural feature found in compounds known to be effective inhibitors of acetylcholinesterase (AChE), an enzyme critical to neurotransmission and a key target in Alzheimer's disease therapy. researchgate.netbiointerfaceresearch.com A study on benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus demonstrated remarkable anticholinesterase activity. tbzmed.ac.ir Notably, the most active compound in this series was a fluorinated derivative, which featured a fluorine atom on the phenyl ring and exhibited an IC50 value of 1.82 ± 0.6 nM. tbzmed.ac.ir This highlights the potential of incorporating fluorine into thiadiazole structures to develop potent AChE inhibitors.
No specific research findings detailing the inhibition of tyrosine kinases by 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide or its direct derivatives were identified in the reviewed sources.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of specific PDE isoforms has been a therapeutic strategy for various conditions, including inflammatory diseases and cardiovascular disorders.
Although no direct studies on the PDE inhibitory activity of this compound were identified, the parent sulfonamide and thiadiazole scaffolds have been explored as potential PDE inhibitors. Research has shown that various sulfonamide derivatives have been designed and synthesized as inhibitors of PDE4, an enzyme implicated in inflammatory processes. nih.gov The 1,3,4-thiadiazole nucleus has also been recognized as a molecular target for phosphodiesterases, suggesting that compounds incorporating this ring system may exhibit inhibitory activity. researchgate.net
Table 1: Phosphodiesterase (PDE) Inhibition by Related Sulfonamide Derivatives No specific data was found for this compound. The table below represents findings for other sulfonamide compounds investigated as PDE inhibitors.
| Compound Class | Target Enzyme | Findings |
| Novel Sulfonamide Series | PDE4 | A novel series of sulfonamides was synthesized and showed inhibitory activity against human PDE4 isoforms. nih.gov |
| 1,3,4-Thiadiazoles | PDEs | The 1,3,4-thiadiazole scaffold is a known molecular target for phosphodiesterases. researchgate.net |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a key target for antimicrobial and anticancer therapies. nih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in cellular metabolism. nih.gov
The sulfonamide class of drugs are well-known for their role in the folate biosynthetic pathway. nih.govcnr.itresearchgate.net While they primarily inhibit dihydropteroate (B1496061) synthase, their combination with DHFR inhibitors is a common therapeutic strategy. nih.govcnr.it Furthermore, various novel 1,3,4-thiadiazole derivatives incorporating a sulfonamide group have been synthesized and evaluated for their DHFR inhibition potency. researchgate.net These studies indicate that the thiadiazole sulfonamide scaffold is a promising framework for the development of new DHFR inhibitors. However, specific data on the DHFR inhibitory activity of this compound is not available in the reviewed literature.
Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Related Thiadiazole and Sulfonamide Derivatives No specific data was found for this compound. The table below represents general findings for related classes of compounds.
| Compound Class | Target Enzyme | Findings |
| Novel Thiazoles and nih.govresearchgate.netnih.govThiadiazoles with Sulfonamide Group | DHFR | A series of these compounds were synthesized and evaluated for their DHFR inhibition potency. researchgate.net |
| Sulfonamides (Sulfa drugs) | Folate Biosynthesis | Compete with para-aminobenzoate (pABA), leading to depletion of dihydrofolate. nih.gov Often used in combination with DHFR inhibitors. nih.gov |
HIV Protease Inhibition
HIV protease is an essential enzyme for the life cycle of the human immunodeficiency virus (HIV). It cleaves newly synthesized polyproteins to create the mature protein components of an infectious HIV virion. nih.gov As such, inhibitors of HIV protease are a crucial component of highly active antiretroviral therapy (HAART). nih.gov
The 1,3,4-thiadiazole nucleus is present in a variety of compounds with diverse biological activities, including antiviral properties. mdpi.com Several studies have investigated 1,3,4-thiadiazole derivatives as potential anti-HIV agents. nih.gov However, it is important to note that many of these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) rather than protease inhibitors. nih.gov While the sulfonamide moiety is also a key feature in some HIV protease inhibitors, there is no specific literature available that details the HIV protease inhibitory activity of this compound.
Table 3: Anti-HIV Activity of Related Thiadiazole Derivatives No specific data was found for this compound as an HIV Protease inhibitor. The table below summarizes findings on the anti-HIV activity of other thiadiazole derivatives, which may act through different mechanisms.
| Compound Class | Target/Activity | Findings |
| 4-Phenyl-1,2,5-thiadiazol-3-yl N,N-dialkylcarbamate derivatives | Anti-HIV-1 Activity, Reverse Transcriptase Inhibition | Showed inhibitory activity against HIV-1 replication and reverse transcriptase. nih.gov |
| 1,3,4-Thiadiazole Derivatives | Anti-HIV Activity | Various derivatives have been synthesized and show a range of anti-HIV activities, often as NNRTIs. mdpi.com |
Investigation of Antineoplastic Activities and Mechanisms of 5 Fluoro 1,3,4 Thiadiazole 2 Sulfonamide Derivatives
In Vitro Cytotoxicity Evaluation in Human Cancer Cell Lines
The initial assessment of potential anticancer compounds involves evaluating their ability to inhibit the growth and proliferation of cancer cells in a laboratory setting. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Derivatives of 1,3,4-thiadiazole-2-sulfonamide (B11770387) have demonstrated a broad spectrum of antiproliferative activity against a variety of human cancer cell lines. Studies have shown that these compounds exhibit cytotoxic effects against breast, liver, colon, and lung cancer cells. ekb.eg For instance, certain novel 1,3,4-thiadiazole (B1197879) derivatives have shown remarkable potency against breast cancer (MCF-7), hepatoma (HepG2), colon cancer (HCT116), and lung cancer (A549) cells. ekb.eg
The cytotoxic potential of synthesized 1,3,4-thiadiazole derivatives has been evaluated against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines, showing a wide range of activity with IC50 values from 2.34 to 91.00 µg/mL against MCF-7 and 3.13 to 44.87 µg/mL against HepG2. nih.gov Other studies have reported that 1,3,4-thiadiazole-2-sulfonamide derivatives can decrease the viability of human leukemia, non-small cell lung cancer, ovarian, melanoma, colon, glioma, renal, prostate, and breast cancer cells. nih.gov
Specific derivatives, such as those incorporating a trifluoromethyl group, have been tested against prostate (PC3) and colon (HT-29) cancer cell lines. ijcce.ac.ir All tested derivatives in one study showed cytotoxic activity equal to or greater than the reference drug doxorubicin against the PC3 cell line, with IC50 values ranging from 3-7 µM. ijcce.ac.ir Another study investigating a N-(5-methyl- ekb.egnih.govnih.govthiadiazol-2-yl)-propionamide derivative found its antiproliferative activity was most potent against hepatocarcinoma (HepG2), followed by leukemia (HL-60) and breast carcinoma (MCF-7) cells. dmed.org.ua
Table 1: In Vitro Cytotoxicity (IC50) of Selected 1,3,4-Thiadiazole Derivatives in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Benzamide (B126)/Benzothioamide Derivatives | PC3 | Prostate | 3-7 | ijcce.ac.ir |
| Chlorine-containing Derivatives | SKNMC | Neuroblastoma | 14-36 | ijcce.ac.ir |
| N-(5-methyl- ekb.egnih.govnih.govthiadiazol-2-yl)-propionamide | HepG2 | Liver | 9.4 µg/mL | dmed.org.ua |
| N-(5-methyl- ekb.egnih.govnih.govthiadiazol-2-yl)-propionamide | HL-60 | Leukemia | 45.2 µg/mL | dmed.org.ua |
| N-(5-methyl- ekb.egnih.govnih.govthiadiazol-2-yl)-propionamide | MCF-7 | Breast | 97.6 µg/mL | dmed.org.ua |
| Compound 4e | MCF-7 | Breast | 2.34 µg/mL | nih.gov |
| Compound 4i | MCF-7 | Breast | 4.21 µg/mL | nih.gov |
| Compound 4e | HepG2 | Liver | 3.13 µg/mL | nih.gov |
| Compound 4i | HepG2 | Liver | 6.51 µg/mL | nih.gov |
A crucial aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells while sparing normal, healthy cells. The selectivity index (SI) is a measure of this, calculated as the ratio of the cytotoxic concentration against normal cells to that against cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Research into 1,3,4-thiadiazole derivatives has included assessments of their effects on non-malignant cell lines to determine their safety profile. For example, certain potent compounds were tested against normal mammalian Vero cells. nih.gov These compounds displayed weak or no cytotoxic effect on the normal cells, resulting in high selectivity indices for MCF-7 (SI = 28.79 and 36.70) and HepG2 (SI = 49.20 and 13.10) cancer cells. nih.gov Similarly, another study found that a derivative bearing a benzenesulfonamide (B165840) scaffold exhibited lower potency on normal WI-38 cells compared to its high potency against various cancer cell lines, indicating a high degree of selectivity. ekb.eg The investigation of a N-(5-methyl- ekb.egnih.govnih.govthiadiazol-2-yl)-propionamide derivative also showed that it slightly inhibited the growth of pseudonormal HEK293 and NIH3T3 cells, suggesting a favorable selectivity profile. dmed.org.ua
Table 2: Selectivity Indices (SI) of 1,3,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 4e | MCF-7 | Vero | 28.79 | nih.gov |
| Compound 4i | MCF-7 | Vero | 36.70 | nih.gov |
| Compound 4e | HepG2 | Vero | 49.20 | nih.gov |
| Compound 4i | HepG2 | Vero | 13.10 | nih.gov |
| Compound 3 | MCF-7, HepG2, HCT116, A549 | WI-38 | High Selectivity | ekb.eg |
Mechanistic Insights into Anticancer Action
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is vital for their development as therapeutic agents. Research has focused on their ability to induce programmed cell death (apoptosis), modulate the cell cycle, and interact with the tumor microenvironment.
Apoptosis is a key mechanism for eliminating cancer cells. Many chemotherapeutic agents function by triggering this process. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members like BAX and anti-apoptotic members like Bcl-2, are central regulators of the intrinsic apoptotic pathway. An increased BAX/Bcl-2 ratio is a hallmark of apoptosis induction. uni.lu This pathway culminates in the activation of a cascade of enzymes called caspases, such as caspase-9 and caspase-3, which execute the cell death program. nih.govresearchgate.net
Studies on 1,3,4-thiadiazole derivatives have confirmed their ability to induce apoptosis. Flow cytometric analysis of cancer cells treated with potent derivatives has been performed to analyze apoptotic cell death. nih.gov These investigations have included the determination of the Bax/Bcl-2 ratio and caspase-9 levels. nih.gov Research has shown that certain ferrocenyl-thiadiazine derivatives can significantly increase the Bax/Bcl-2 ratio in HT1080 cells, suggesting that the induced apoptosis is dependent on this pathway. uni.lu Other studies have also demonstrated that N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide derivatives induce apoptosis through a caspase-dependent pathway. researchgate.net
The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. Compounds that can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase) can prevent cancer cells from dividing and lead to their death.
Several 1,3,4-thiadiazole derivatives have been shown to modulate the cell cycle. mdpi.com For example, a reported 1,3,4-thiadiazole derivative displayed potent growth inhibitory activity by causing cell cycle arrest at the G2/M phase. mdpi.com In another study, a 2-amino-1,3,4-thiadiazole (B1665364) derivative known as FABT was found to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov This arrest was associated with an enhanced expression of the cell cycle inhibitor p27/Kip1. nih.gov Similarly, analysis of cancer cells treated with other active thiadiazole compounds has also demonstrated their ability to cause cell cycle phase distribution changes. nih.gov
The tumor microenvironment plays a critical role in cancer progression. Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are key players in this environment. nih.gov They are overexpressed in many solid tumors and contribute to the acidification of the extracellular space, which promotes tumor growth, invasion, and metastasis. nih.gov Therefore, inhibiting these enzymes is a promising strategy for anticancer therapy.
Sulfonamides are well-known inhibitors of carbonic anhydrases. The 1,3,4-thiadiazole-2-sulfonamide scaffold is a classic framework for designing potent CA inhibitors. nih.gov The anticancer activity of several derivatives is at least partly attributed to the inhibition of these tumor-associated human carbonic anhydrase isoforms IX and XII. ekb.egekb.eg The high selectivity of these compounds for CA IX and XII over the off-target cytosolic isoforms (like CA I and II) is a desirable characteristic, as it enhances their safety profile. ekb.egekb.eg Saccharide-modified thiadiazole sulfonamides have been specifically designed as CA IX inhibitors and have shown the ability to raise the pH of the tumor cell microenvironment, counteracting the acidification caused by tumor metabolism. nih.gov
Design and Evaluation of Dual-Targeting Strategies (e.g., EGFR/CA-IX inhibition)
The development of anticancer agents that can simultaneously modulate multiple key pathways in cancer progression represents a significant therapeutic strategy to overcome challenges such as tumor heterogeneity and adaptive resistance. nih.govplos.org One such approach involves the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase IX (CA-IX), two proteins that are overexpressed in a variety of tumors and contribute to cancer cell proliferation, survival, and adaptation to the tumor microenvironment. researchgate.netnih.govsemanticscholar.orgfigshare.com
The rationale for designing dual EGFR and CA-IX inhibitors stems from their complementary roles in oncology. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and survival. scienceopen.com CA-IX is a zinc-containing enzyme that is highly expressed in hypoxic tumors and contributes to the regulation of extracellular pH, facilitating tumor cell invasion and metastasis. The benzene (B151609) sulfonamide moiety is recognized as a zinc-binding group, making it a key feature for CA-IX inhibition. nih.govplos.org
Researchers have successfully designed and synthesized novel derivatives based on the 1,3,4-thiadiazole-sulfonamide scaffold as potent dual inhibitors. researchgate.netnih.govsemanticscholar.orgfigshare.com The design strategy incorporates the essential pharmacophoric features required for inhibiting both EGFR and CA-IX. For EGFR inhibition, a heterocyclic system like 2,3-dihydro-1,3,4-thiadiazole can occupy the adenine binding pocket of the kinase domain. nih.govplos.org Hydrophobic moieties are positioned to interact with corresponding hydrophobic pockets in the EGFR active site. nih.govplos.org For CA-IX inhibition, the sulfonamide group acts as the crucial zinc-binding function. nih.govplos.org
A notable example is a novel sulfamoylphenyl-dihydro-thiadiazole derivative, referred to as Compound 14 . nih.govplos.org This compound was specifically designed to integrate the structural requirements for both targets. nih.govplos.org The 2,3-dihydro-1,3,4-thiadiazole moiety serves as a central heterocyclic system for EGFR binding, while the benzene sulfonamide part acts as a hydrophobic tail for EGFR's hydrophobic pocket II and as the zinc-binding group for CA-IX. nih.govplos.org An N-phenylacetamide moiety was included as a hydrophobic head to occupy hydrophobic pocket I of EGFR. nih.govplos.org
The evaluation of these synthesized compounds involved enzymatic inhibition assays and in vitro cytotoxicity studies against cancer cell lines. The results demonstrated that thiadiazole-sulfonamide derivatives can potently inhibit both EGFR and CA-IX. researchgate.netnih.govsemanticscholar.orgfigshare.com For instance, Compound 14 exhibited potent inhibitory activity against EGFR and CA-IX, with IC₅₀ values in the nanomolar range, in some cases surpassing the activity of reference drugs like erlotinib (for EGFR) and acetazolamide (for CA-IX). researchgate.netnih.govsemanticscholar.org
In addition to enzymatic inhibition, the cytotoxic effects of these dual-targeting agents were assessed against human breast cancer cell lines (MDA-MB-231 and MCF-7). researchgate.netnih.govsemanticscholar.orgfigshare.com The derivatives showed significant cytotoxicity towards these cancer cells while displaying much lower activity against non-cancerous cell lines (Vero), indicating a degree of selectivity for cancer cells. nih.govplos.orgresearchgate.netnih.govsemanticscholar.orgfigshare.com
The detailed findings for representative compounds are summarized in the tables below.
Table 1: Enzymatic Inhibition of Thiadiazole-Sulfonamide Derivatives
| Compound | Target | IC₅₀ (nM) | Reference Drug | Ref. IC₅₀ (nM) |
| Compound 14 | EGFR | 5.92 | Erlotinib | 5.91 |
| CA-IX | 63 | Acetazolamide | - | |
| Compound 14 | EGFR | 10.12 ± 0.29 | - | - |
| hCA-IX | 79 ± 1.2 | Acetazolamide | - | |
| hCA-XII | 58 ± 0.9 | - | - |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data compiled from multiple studies. nih.govresearchgate.net
Table 2: In Vitro Cytotoxicity of Thiadiazole-Sulfonamide Derivatives
| Compound | Cell Line | Cell Type | IC₅₀ (µM) |
| Compound 14 | MDA-MB-231 | Breast Cancer | 5.78 |
| MCF-7 | Breast Cancer | 8.05 | |
| Vero | Non-cancerous kidney | 313.08 | |
| Compound 14 | MDA-MB-231 | Breast Cancer | 16.13 |
| MCF-7 | Breast Cancer | 22.57 | |
| Vero | Non-cancerous kidney | 148.32 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth. Data compiled from multiple studies. nih.govresearchgate.net
Computational studies, including molecular docking and molecular dynamics simulations, have further supported these experimental findings, confirming stable binding interactions of the thiadiazole-sulfonamide derivatives within the active sites of both EGFR and CA-IX. nih.govplos.orgresearchgate.netnih.govsemanticscholar.orgfigshare.com These dual-targeting agents, therefore, represent a promising class of compounds for the development of novel antineoplastic therapies. researchgate.netsemanticscholar.org
Advanced Computational and Spectroscopic Studies on 5 Fluoro 1,3,4 Thiadiazole 2 Sulfonamide Interactions
Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For sulfonamide-based inhibitors, the primary target is often the zinc-containing active site of carbonic anhydrase enzymes.
Analysis of Binding Affinities and Critical Residues for Interaction
For sulfonamide inhibitors, the binding is typically anchored by the coordination of the sulfonamide group's nitrogen atom to the catalytic Zn(II) ion in the enzyme's active site. This interaction is fundamental to their inhibitory action. Further stability is achieved through a network of hydrogen bonds with key amino acid residues.
In studies of structurally similar compounds, such as 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide, the thiadiazole-sulfonamide portion binds in this canonical manner. nih.gov Key interactions involve hydrogen bonds with the side chains of residues like Thr199 and Glu106 , and the backbone of Thr200 . nih.gov The tail portion of the inhibitor extends into a hydrophobic pocket, making van der Waals contacts with residues including Phe131, Val135, Leu198, and Pro202 . nih.gov It is hypothesized that 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide would engage in similar interactions via its core sulfonamide and thiadiazole rings, though the specific binding affinity (measured in kcal/mol) would be unique to its structure.
Table 1: Predicted Interacting Residues for this compound in Carbonic Anhydrase II Active Site (Hypothetical)
| Interaction Type | Key Amino Acid Residues |
|---|---|
| Metal Coordination | Zn(II) ion |
| Hydrogen Bonding | Thr199, Glu106, Thr200 |
Note: This table is based on data from closely related analogs and represents a predictive model for this compound.
Comparative Docking with Reference Inhibitors and Other Analogs
Docking studies routinely compare new compounds against established inhibitors like Acetazolamide (AAZ) and Methazolamide. mdpi.com These reference compounds provide a benchmark for binding affinity and interaction patterns. When comparing various 1,3,4-thiadiazole (B1197879) derivatives, substitutions on the ring system are shown to significantly influence inhibitory potency and selectivity against different CA isoforms. For instance, modifications using a "tail approach" can lead to highly potent and selective inhibitors of tumor-associated isoforms like CA IX. nih.gov A comparative docking study involving this compound would be essential to determine its potential potency and selectivity profile relative to these well-characterized inhibitors.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Behavior
MD simulations provide insights into the movement of atoms and molecules over time, offering a dynamic view of the ligand-receptor complex that complements the static picture from molecular docking.
Assessment of Ligand Stability and Conformational Flexibility within Active Sites
Once docked, MD simulations can assess the stability of the predicted binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand are monitored. A stable RMSD value over the simulation time (typically nanoseconds) suggests that the ligand remains securely bound in its initial docked conformation. The simulation would also reveal the conformational flexibility of the 5-fluoro-1,3,4-thiadiazole ring system within the confines of the active site, showing how it adapts to the dynamic protein environment.
Trajectory Analysis of Protein-Ligand Interactions over Time
Trajectory analysis from an MD simulation allows for the examination of the persistence of key interactions. For example, it can determine the percentage of the simulation time that the crucial hydrogen bonds between the sulfonamide group and residues like Thr199 are maintained. This analysis provides a more robust understanding of the binding stability than the static image from docking alone.
In Silico Prediction of Physicochemical and Pharmacodynamic Parameters
In silico tools are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, often guided by frameworks like Lipinski's "Rule of Five".
Table 2: Predicted Physicochemical Properties for this compound (Hypothetical)
| Property | Predicted Value | Lipinski's Rule Compliance |
|---|---|---|
| Molecular Weight (MW) | ~198.2 g/mol | Yes (< 500) |
| LogP (Octanol/Water) | Varies | Yes (< 5) |
| Hydrogen Bond Donors | 2 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 5 | Yes (≤ 10) |
| Rotatable Bonds | 1 | Yes (≤ 10, Veber's Rule) |
Note: These values are estimates based on the chemical structure and common computational models. Actual experimental values may differ.
These predictions suggest that this compound would likely have favorable physicochemical properties for oral bioavailability. researchgate.net The molecule's relatively small size and low number of rotatable bonds suggest good membrane permeability. The high TPSA, typical for sulfonamides, is a critical factor in its interaction with biological targets. nih.gov
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
In silico ADME predictions are vital for estimating the pharmacokinetic profile of a drug candidate. For derivatives of 1,3,4-thiadiazole sulfonamide, these predictions suggest favorable characteristics for oral bioavailability. nih.govresearchgate.net Computational models, often utilizing servers like SwissADME and pkCSM, are employed to predict these properties based on the compound's structure. researchgate.netnih.govsemanticscholar.org
Studies on structurally related 1,3,4-thiadiazole derivatives indicate that these compounds generally exhibit good gastrointestinal absorption and are not likely to be P-glycoprotein substrates, which is advantageous for drug distribution. researchgate.netnih.gov Furthermore, many analogs are predicted not to inhibit key cytochrome P450 enzymes (like CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a lower potential for drug-drug interactions. researchgate.net The blood-brain barrier (BBB) penetration is a critical factor for neurologically active agents. Predictions for various 1,3,4-thiadiazole sulfonamides often show an inability to cross the BBB, which can be a desirable trait for peripherally acting drugs to minimize central nervous system side effects. researchgate.net
Table 1: Predicted ADME Properties for Representative 1,3,4-Thiadiazole Sulfonamide Analogs
| Parameter | Predicted Value/Characteristic | Significance |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good potential for oral administration. |
| Blood-Brain Barrier (BBB) Permeant | No | Reduced potential for CNS side effects. |
| P-glycoprotein (P-gp) Substrate | No | Lower likelihood of efflux-mediated resistance. |
| CYP450 Inhibition (various isoforms) | No | Low potential for metabolic drug-drug interactions. |
| Skin Permeation (Log Kp) | Moderate to Low | Varies based on specific substitutions. |
Note: This table represents generalized predictions for the 1,3,4-thiadiazole sulfonamide class of compounds based on available literature on its derivatives. Specific values for this compound would require dedicated computational analysis.
Drug-Likeness and Lead-Likeness Assessment
The concepts of "drug-likeness" and "lead-likeness" are used to assess whether a compound has physicochemical properties consistent with known drugs or promising lead compounds. These assessments are often based on established rules such as Lipinski's Rule of Five, Ghose's filter, Veber's rules, and Egan's rules.
For various asymmetrical azines incorporating a 1,3,4-thiadiazole sulfonamide moiety, in silico analyses have shown that they generally comply with these rules, indicating good oral bioavailability. researchgate.netnih.gov For instance, Lipinski's Rule of Five stipulates that a drug-like compound should have a molecular weight under 500 g/mol , a logP (lipophilicity) under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. The 1,3,4-thiadiazole sulfonamide scaffold is a flexible tool in drug design, and its derivatives often fall within these acceptable ranges. nih.gov
The bioavailability score, another computational metric, further helps in assessing the drug-likeness of a compound. For many 1,3,4-thiadiazole derivatives, this score is favorable, suggesting a high probability of them possessing drug-like pharmacokinetic properties. researchgate.net
Table 2: Drug-Likeness Profile based on Common Filters for 1,3,4-Thiadiazole Sulfonamide Analogs
| Rule/Filter | Parameter | Threshold | Typical Finding for Analogs |
|---|---|---|---|
| Lipinski's Rule | Molecular Weight | < 500 g/mol | Compliant |
| LogP | < 5 | Compliant | |
| H-bond Donors | < 5 | Compliant | |
| H-bond Acceptors | < 10 | Compliant | |
| Ghose Filter | Molecular Weight | 160-480 g/mol | Generally Compliant |
| Molar Refractivity | 40-130 | Generally Compliant | |
| LogP | -0.4 to 5.6 | Generally Compliant | |
| Atom Count | 20-70 | Generally Compliant | |
| Veber's Rule | Rotatable Bonds | ≤ 10 | Compliant |
Note: This table is a generalization for the 1,3,4-thiadiazole sulfonamide class. The fluorine atom in this compound would influence these parameters, but the core structure is expected to remain within drug-like limits.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
Development of Predictive Models for Biological Activity based on Molecular Descriptors
QSAR models are developed by correlating the biological activity (e.g., inhibitory concentration IC50) of a series of compounds with their calculated molecular descriptors. laccei.org For classes of compounds including 1,3,4-thiadiazole derivatives, multiple linear regression (MLR) is a common method used to build these models. nih.govresearchgate.net
A typical 2D-QSAR study involves:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for each compound.
Model Building: Statistical methods like MLR are used to create an equation that links a selection of descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For instance, a QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors resulted in a statistically significant model, indicating its utility in predicting the activity of similar compounds. nih.gov
Identification of Critical Physicochemical Properties Influencing Activity
Through QSAR modeling, it is possible to identify the key molecular properties that govern the biological activity of a compound series. These properties are represented by the molecular descriptors included in the final QSAR equation.
For thiazole (B1198619) and thiadiazole derivatives, various descriptors have been found to be important for their biological activity. laccei.org These can include:
Topological Descriptors: These describe the connectivity and shape of the molecule.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability, which are crucial for receptor binding.
Physicochemical Descriptors: Properties like lipophilicity (LogP) and molar refractivity (MR) are often critical. Lipophilicity influences how a compound moves through biological membranes, while molar refractivity relates to its bulk and polarizability, affecting how it fits into a binding site.
Future Research Directions and Therapeutic Potential of 5 Fluoro 1,3,4 Thiadiazole 2 Sulfonamide Analogs
Design and Synthesis of Next-Generation Derivatives with Enhanced Potency, Selectivity, and Novel Mechanisms
The future design of analogs based on the 5-fluoro-1,3,4-thiadiazole-2-sulfonamide scaffold will focus on strategic molecular modifications to enhance therapeutic efficacy and selectivity. The inherent characteristics of the 1,3,4-thiadiazole (B1197879) ring, such as its mesoionic nature, allow it to cross cellular membranes, contributing to good bioavailability. researchgate.netnih.govmdpi.com The incorporation of a fluorine atom is known to significantly improve metabolic stability, binding affinity, and other pharmacokinetic properties. ontosight.airesearchgate.net
Strategies for Derivative Synthesis:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold will be crucial. Research into 5-Aryl-1,3,4-thiadiazole derivatives has shown that substitutions on the aryl ring can dramatically influence cytotoxic activity. nih.gov For instance, adding an electron-withdrawing chlorine atom to a phenyl ring at the 5-position of the thiadiazole has been shown to boost anticancer effects. nih.gov Future work will likely explore a wider range of substitutions at this position, including various halogenated and heterocyclic moieties, to fine-tune activity against specific targets.
Novel Mechanisms of Action: Beyond simply increasing potency, next-generation derivatives will be designed to elicit novel mechanisms of action. Studies on related thiadiazole compounds have revealed mechanisms such as the induction of apoptosis and cell cycle arrest at the S and G2/M phases in cancer cells. nih.govmdpi.com Future synthesis will aim to create derivatives that can modulate these and other cellular pathways in a more targeted manner. For example, designing molecules that specifically target proteins involved in tumor cell proliferation or survival.
Research Findings on Thiadiazole Derivatives: Research on similar 1,3,4-thiadiazole structures provides a roadmap for future synthesis. For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were synthesized and tested for cytotoxicity against MCF-7 and HepG2 cancer cell lines. nih.gov The results highlighted how different functional groups attached to the core structure influence anticancer activity.
| Compound | Substituent Group | Target Cell Line | IC₅₀ (µg/mL) |
|---|---|---|---|
| 4e | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide | HepG2 | 3.13 |
| 4i | 2-(4-Benzylpiperidin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | MCF-7 | 2.32 |
| 5c | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-ethylphenyl)amino)thiazol-4-yl)acetamide | MCF-7 | 5.72 |
| 5-FU (Control) | 5-Fluorouracil | HepG2 | 8.40 |
| 5-FU (Control) | 5-Fluorouracil | MCF-7 | 6.80 |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
These findings demonstrate that attaching substituted piperazine (B1678402) or benzyl (B1604629) piperidine (B6355638) moieties can lead to compounds with greater potency than the standard chemotherapeutic agent, 5-Fluorouracil. nih.gov
Exploration of Unconventional Biological Targets for Fluoro-thiadiazole Sulfonamides
While sulfonamides are traditionally known as carbonic anhydrase inhibitors, the this compound scaffold is ripe for exploration against a wider, more unconventional range of biological targets. dovepress.com Its structural features suggest potential interactions with various enzymes and proteins that have been less explored for this class of compounds.
Bacterial-Specific Enzymes: A key area of future research is the targeting of enzymes essential for bacterial survival but absent in humans, which could lead to highly selective antibacterial agents. An example is the unsaturated fatty acid synthase FabX in Helicobacter pylori. nih.gov A high-throughput screening identified a 1,3,4-thiadiazole sulfonamide compound as the first inhibitor of FabX. nih.gov Structure-based optimization of this initial hit led to a derivative with a 29-fold improvement in potency, demonstrating the potential of this scaffold for developing narrow-spectrum antibiotics. nih.gov
Kinesin Spindle Protein (KSP): KSP is a motor protein crucial for the formation of the bipolar spindle during mitosis, making it an attractive target for anticancer therapies. The 1,3,4-thiadiazole derivative Filanesib is a known KSP inhibitor that has entered clinical trials. mdpi.com This precedent suggests that novel this compound analogs could be designed as next-generation KSP inhibitors with improved efficacy.
Biofilm Dispersal: Chronic infections are often associated with biofilms, which are communities of microorganisms resistant to conventional antibiotics. mdpi.com Recent studies have shown that certain thiadiazole derivatives can disperse pre-formed biofilms of both Gram-positive and Gram-negative pathogens. mdpi.com This opens a new therapeutic avenue for fluoro-thiadiazole sulfonamides as anti-biofilm agents, potentially in combination with traditional antibiotics.
Development of Multi-Targeting and Hybrid Agents based on the this compound Scaffold
The development of multi-targeting or hybrid drugs, where two or more pharmacophores are combined into a single molecule, is a promising strategy to combat complex diseases and drug resistance. nih.gov The this compound scaffold is an excellent building block for such agents due to its synthetic tractability and broad biological activity. nih.govresearchgate.net
Hybrid Antimicrobials: By covalently linking the fluoro-thiadiazole sulfonamide core with other antimicrobial agents, it is possible to create hybrid molecules with synergistic effects and multiple mechanisms of action. nih.gov For example, hybrid molecules incorporating a sulfonamide moiety and a fluoroquinolone ring have been developed. nih.gov This approach could overcome resistance mechanisms that affect either agent alone.
Anticancer Hybrids: In cancer therapy, combining the thiadiazole sulfonamide scaffold with other heterocyclic systems known for their anticancer properties is a viable strategy. researchgate.net Researchers have synthesized hybrids by clubbing 1,3,4-thiadiazole with moieties like 1,2,4-triazole, 1,3,4-oxadiazole, and acridines. nih.govmdpi.com These "combi-molecules" may target multiple pathways involved in cancer progression, potentially leading to more potent and less toxic treatments. nih.gov For instance, novel asymmetrical azines combined with a thiadiazole sulfonamide have been designed as potential anticancer agents. nih.gov
Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this Compound Class
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to the this compound class holds immense potential. crimsonpublishers.comnationalacademies.org These computational tools can accelerate the identification of promising candidates and optimize their properties, significantly reducing the time and cost of development. crimsonpublishers.com
Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of potential derivatives to predict their binding affinity for specific biological targets. crimsonpublishers.com This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success. Furthermore, AI can help identify novel or unconventional biological targets for this scaffold by analyzing complex biological data.
De Novo Drug Design: Machine learning models, particularly deep neural networks (DNNs), can be used for de novo design of novel molecules. crimsonpublishers.com By learning from existing data on active thiadiazole sulfonamides, these models can generate entirely new structures with optimized properties for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion). crimsonpublishers.com
Predictive Modeling: ML can be used to build predictive models for various properties, including bioactivity, toxicity, and pharmacokinetics. crimsonpublishers.com For example, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been successfully used to design novel 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoids with enhanced antifungal activity. nih.gov Similar approaches can be applied to optimize fluoro-thiadiazole sulfonamide derivatives.
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| High-Throughput Virtual Screening | Using ML models to predict the activity of millions of virtual compounds against a specific target. crimsonpublishers.com | Rapid identification of lead compounds, reducing the need for extensive initial lab synthesis. |
| ADMET Prediction | AI tools like DeepTox can predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives. crimsonpublishers.com | Early elimination of candidates likely to fail in later development stages, improving success rates. |
| De Novo Molecular Design | Generative models design novel molecular structures with desired properties from the ground up. crimsonpublishers.com | Discovery of innovative scaffolds and derivatives with improved potency and novel mechanisms. |
| QSAR Modeling | Developing models that correlate the chemical structure of compounds with their biological activity. nih.gov | Guiding the rational design and optimization of derivatives for enhanced efficacy and selectivity. |
Emerging Applications Beyond Traditional Pharmacological Areas for this compound Derivatives
The chemical properties that make fluoro-thiadiazole sulfonamides attractive for pharmacology also lend them to applications in other fields, particularly agriculture. researchgate.net The development of derivatives for non-medical uses represents a significant area for future research.
Agrochemicals: There is a critical need for new, effective, and environmentally safer agrochemicals to protect crops. nih.gov Thiadiazole derivatives have already shown considerable promise as fungicides and bactericides against common plant pathogens. nih.govfrontiersin.org
Fungicides: Research has demonstrated that novel 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoids exhibit excellent inhibitory effects against phytopathogenic fungi like Rhizoctonia solani. nih.gov
Bactericides: Derivatives of 1,3,4-thiadiazole have displayed remarkable antibacterial activity against plant pathogens such as Xanthomonas oryzae. nih.govfrontiersin.org
Herbicides: The combination of fluorine and sulfonamide groups is a known feature in several commercial herbicides. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for designing new selective herbicides for weed control in agriculture. researchgate.net
Materials Science: The 1,3,4-thiadiazole ring and its derivatives are also used as ligands for binding metal cations and have applications as intermediates in the synthesis of more complex materials. researchgate.net
The versatility of the this compound scaffold ensures its continued relevance in the search for new bioactive compounds, spanning from advanced human therapeutics to innovative solutions in agriculture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
